Neoschaftoside

Übersicht

Beschreibung

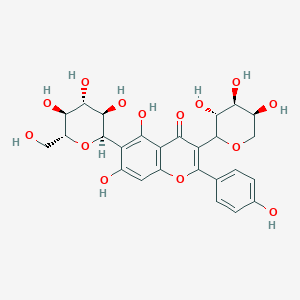

Neoschaftoside is a naturally occurring flavone C-glycoside, specifically an apigenin derivative. It is commonly found in plants such as Viola yedoensis and Desmodium styracifolium. This compound is characterized by its unique structure, which includes a β-D-glucopyranosyl and a β-L-arabinopyranosyl residue attached to the apigenin molecule via C-glycosidic linkages . This compound is known for its yellow crystalline appearance and its role in traditional medicine, particularly in Chinese herbal remedies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Neoschaftoside can be synthesized through the extraction from plant sources. The process typically involves the following steps:

Extraction: The dried plant material is subjected to solvent extraction using methanol or ethanol.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant sources, followed by purification processes similar to those used in laboratory settings. The use of advanced chromatographic techniques ensures high purity and yield of the compound .

Analyse Chemischer Reaktionen

Types of Reactions: Neoschaftoside undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms, altering its functional groups.

Substitution: this compound can participate in substitution reactions where its hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions include oxidized flavonoids, reduced derivatives, and substituted flavone compounds .

Wissenschaftliche Forschungsanwendungen

Neoschaftoside has a wide range of applications in scientific research:

Chemistry: It is used as a reference compound in the study of flavonoid biosynthesis and metabolism.

Wirkmechanismus

Neoschaftoside exerts its effects through various molecular mechanisms:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.

Anti-inflammatory Activity: this compound inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.

Anticancer Activity: It induces apoptosis in cancer cells by modulating signaling pathways, including the inhibition of nuclear factor-kappa B (NF-κB) and activation of caspases.

Vergleich Mit ähnlichen Verbindungen

Neoschaftoside is compared with other similar flavone C-glycosides, such as:

Schaftoside: Similar in structure but differs in the glycosidic linkage positions.

Isoschaftoside: An isomer of this compound with different glycosidic linkages.

Carlinoside: Another flavone C-glycoside with distinct glycosidic residues

Uniqueness: this compound’s unique combination of β-D-glucopyranosyl and β-L-arabinopyranosyl residues at specific positions on the apigenin molecule distinguishes it from other similar compounds. This structural uniqueness contributes to its specific biological activities and potential therapeutic applications .

Biologische Aktivität

Neoschaftoside is a flavonoid glycoside that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article synthesizes current research findings on the biological activity of this compound, highlighting its effects on various health conditions, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is classified as a flavonoid, specifically a flavone glycoside. Its chemical structure consists of a flavone backbone attached to a sugar moiety, which influences its solubility and bioactivity. The presence of hydroxyl groups in its structure is critical for its antioxidant properties and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : this compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress. This action is crucial in preventing cellular damage associated with chronic diseases such as cancer and cardiovascular disorders.

- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory pathways, particularly through the inhibition of pro-inflammatory cytokines. This effect is mediated via the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.

- Cytotoxicity Against Cancer Cells : this compound has shown selective cytotoxicity towards various cancer cell lines. Studies suggest that it induces apoptosis in cancer cells while sparing normal cells, making it a potential candidate for cancer therapy.

Anticancer Activity

A study examined the effects of this compound on different cancer cell lines, demonstrating its ability to inhibit cell proliferation and induce apoptosis. The compound was particularly effective against breast and prostate cancer cells, showcasing a dose-dependent response.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 25 | Induction of apoptosis |

| PC-3 (Prostate Cancer) | 30 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 20 | Inhibition of NF-κB pathway |

These findings indicate that this compound may serve as a promising agent in cancer treatment protocols.

Anti-inflammatory Effects

In an experimental model of inflammation, this compound significantly reduced levels of inflammatory markers such as TNF-α and IL-6. This effect was associated with the downregulation of NF-κB activity, suggesting that this compound could be beneficial in treating inflammatory diseases.

Case Studies

- Breast Cancer Risk Reduction : A case-control study highlighted an inverse association between flavonoid intake, including this compound, and breast cancer risk. Participants with higher dietary flavonoid consumption exhibited a lower incidence of breast cancer, supporting the hypothesis that flavonoids may play a protective role against certain cancers .

- Chronic Inflammation : In patients with chronic inflammatory conditions, supplementation with this compound resulted in decreased levels of inflammatory cytokines and improved clinical outcomes. This suggests its potential utility in managing chronic inflammatory diseases .

Eigenschaften

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2R,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O14/c27-6-13-18(32)21(35)23(37)26(40-13)15-19(33)14-10(29)5-12(8-1-3-9(28)4-2-8)39-24(14)16(20(15)34)25-22(36)17(31)11(30)7-38-25/h1-5,11,13,17-18,21-23,25-28,30-37H,6-7H2/t11-,13+,17-,18+,21-,22+,23+,25+,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMDUKUSNQNWVET-LQYCTPBQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)C2=C3C(=C(C(=C2O)C4C(C(C(C(O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC=C(C=C5)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@H](O1)C2=C3C(=C(C(=C2O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC=C(C=C5)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901317427 | |

| Record name | Neoschaftoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61328-41-4 | |

| Record name | Neoschaftoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61328-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neoschaftoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is neoschaftoside and where is it found?

A1: this compound is a flavone C-glycoside, a type of natural compound found in various plants. It has been isolated from plants like Viola yedoensis [], Erythrina corallodendron L. [], and Polygonatum sibiricum [].

Q2: What is the chemical structure of this compound?

A2: this compound is characterized by its apigenin backbone with sugars attached at specific positions. Specifically, it is 6-C-β-d-glucopyranosyl-8-C-β-l-arabinopyranosylapigenin []. The exact arrangement of the sugar units and the apigenin core can be confirmed through spectroscopic methods like NMR and HR-ESI-MS [, ].

Q3: Has this compound shown any interesting biological activity?

A3: While research is ongoing, a study on Erythrina corallodendron L. [] showed that this compound displayed significant antimalarial activity against both the D6 and W2 strains of Plasmodium falciparum (the parasite responsible for malaria). This finding suggests potential for further investigation into this compound as a natural antimalarial agent.

Q4: How does the structure of this compound compare to similar compounds, and does this impact its activity?

A4: this compound is structurally similar to other flavone C-glycosides like schaftoside and isoschaftoside. These compounds differ in the arrangement of the sugar moieties attached to the apigenin core. Interestingly, in the Erythrina corallodendron L. study [], isoschaftoside also exhibited significant antimalarial activity, while a structurally related compound, compound 3, exhibited selective inhibition of monoamine oxidase-B (MAO-B), suggesting the specific sugar arrangement plays a crucial role in determining the biological activity and target specificity.

Q5: Are there any analytical techniques used to identify and quantify this compound in plant extracts?

A5: Researchers often employ a combination of chromatographic and spectroscopic techniques to identify and quantify this compound. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly UHPLC-Q-Orbitrap-MS, has been used to analyze the metabolic profiles of plants containing this compound []. NMR spectroscopy is crucial for structural elucidation [, ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.